![molecular formula C17H27N3O3 B6570929 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-29-8](/img/structure/B6570929.png)
8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a compound that belongs to the class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins . These compounds have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are being studied for the treatment of anemia .
Synthesis Analysis
Spirohydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Strecker reaction and C-N coupling .Wissenschaftliche Forschungsanwendungen
Delta Opioid Receptor Agonism
The compound has been identified as a novel delta opioid receptor (DOR)-selective agonist . DORs play a crucial role in pain modulation, mood regulation, and addiction. By selectively targeting DORs, this compound could offer an alternative to traditional opioid-based pain management while minimizing side effects .
Drug Discovery and Translational Medicine
Researchers have employed high-throughput screening and computational modeling to explore the compound’s pharmacological properties. Its scaffold, along with beta-arrestin recruitment, makes it a promising candidate for drug development. Investigating its efficacy in animal models and potential translational applications is an ongoing area of interest .
Neurological Disorders
Given the compound’s interaction with opioid receptors, investigations into its impact on neurological disorders are underway. Researchers are exploring its potential in mitigating neuropathic pain, mood disorders, and neuroinflammation. Preclinical studies suggest promising results, but further research is needed .
Chemical Biology and Medicinal Chemistry
Understanding the compound’s binding interactions with DORs and related receptors provides valuable insights for medicinal chemists. Structural modifications could enhance selectivity, potency, and pharmacokinetics. Researchers are optimizing derivatives to improve drug-like properties .
Computational Approaches
The compound’s complex structure has prompted computational studies using metadynamics and molecular dynamics simulations. These approaches help predict binding modes, stability, and receptor interactions. Insights gained from these simulations guide experimental design .
Chemical Synthesis and Derivatives
Efforts to synthesize the compound and its analogs have led to the discovery of related derivatives. Notable examples include Compound 1 (N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide) and Compound 2 (1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) .
Wirkmechanismus
Target of Action
The primary target of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating it and triggering downstream signaling pathways .
Biochemical Pathways
Upon activation of the DOR, several biochemical pathways are affected. These include the inhibition of adenylate cyclase activity, modulation of potassium and calcium channels, and activation of the mitogen-activated protein kinases (MAPK) pathway . These changes result in altered neuronal excitability and neurotransmitter release, which can lead to analgesic effects .
Pharmacokinetics
It has been optimized for phd2 inhibition and an optimal pk/pd profile, indicating it may have favorable bioavailability and a short-acting profile .
Result of Action
The activation of DOR by this compound leads to a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . EPO is a hormone that stimulates the production of red blood cells, suggesting that this compound could potentially be used for the treatment of anemia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELADTDCOYTYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.